molecular formula C10H12O2 B14699671 (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol CAS No. 21016-53-5

(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol

Cat. No.: B14699671
CAS No.: 21016-53-5
M. Wt: 164.20 g/mol
InChI Key: KMQJJAOZMONGLS-ZJUUUORDSA-N
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Description

(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a chiral diol compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups attached to a tetrahydronaphthalene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives using chiral catalysts to ensure the correct stereochemistry. Another method includes the dihydroxylation of tetrahydronaphthalene using osmium tetroxide in the presence of chiral ligands to achieve the desired enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and high-pressure hydrogenation equipment .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry is essential for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol: The enantiomer of the compound with different stereochemistry.

    1,2-dihydronaphthalene: A related compound lacking the hydroxyl groups.

    1,2-naphthalenediol: A similar compound with a different ring structure.

Uniqueness

(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it a valuable compound in both research and industrial applications .

Properties

CAS No.

21016-53-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m1/s1

InChI Key

KMQJJAOZMONGLS-ZJUUUORDSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1O)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)O

Origin of Product

United States

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